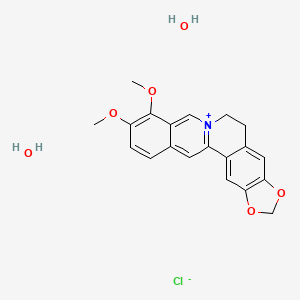

Berberine chloride dihydrate

説明

Berberine chloride dihydrate is an alkaloid with weak antibiotic properties . It is a substrate for MDR efflux pumps and its antimicrobial activities are potentiated by the MDR inhibitor 5´-methoxyhydnocarpin (5´-MHC) . Berberine upregulates the expression of Pgp in hepatoma cells .

Synthesis Analysis

This compound can be synthesized through cocrystallization with benzendiol isomers . Solutions of this compound with each of three selected cocrystal formers, catechol (CAT), resorcinol (RES), and hydroquinone (HYQ) were slowly evaporated at room temperature to obtain crystals .Molecular Structure Analysis

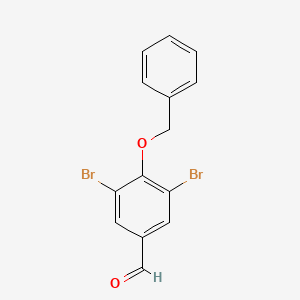

The molecular formula of this compound is C20H20ClNO5 . A new pseudopolymorph of berberine chloride was obtained during co-crystallization of berberine chloride with malonic acid from methanol . The berberine cations form dimers, which are further packed in stacks .Chemical Reactions Analysis

Berberine has shown remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also modulates the gut microbiota, promoting gut health and impacting metabolic processes .Physical And Chemical Properties Analysis

This compound forms cocrystals with all three coformers, which revealed various intermolecular interactions that stabilized crystal lattices, including O–H···Cl − hydrogen bonds . All three cocrystals exhibited better stability against high humidity (up to 95% relative humidity) at 25 ℃ and higher intrinsic and powder dissolution rates than this compound .科学的研究の応用

Metabolic Syndrome and Diabetes Management

Berberine has been demonstrated to effectively manage type 2 diabetes and dyslipidemia, highlighting its potential as a significant natural treatment option. Studies have shown its efficacy in lowering fasting plasma glucose, postprandial blood glucose, hemoglobin A1c, triglycerides, total cholesterol, and LDL cholesterol levels, while improving insulin sensitivity (Zhang et al., 2008). Additionally, berberine has been compared to metformin, showcasing similar hypoglycemic effects and a positive impact on lipid metabolism (Yin, Xing, & Ye, 2008).

Cardiovascular Health

Berberine has shown promise in improving cardiovascular health, particularly in patients with congestive heart failure. It can enhance left ventricular ejection fraction, exercise capacity, reduce the frequency and complexity of ventricular premature complexes, and even decrease mortality in patients with chronic congestive heart failure (Zeng, Zeng, & Li, 2003).

Lipid Metabolism

A notable effect of berberine is its lipid-lowering capability, as evidenced by its ability to reduce total cholesterol, triglycerides, and LDL cholesterol while increasing HDL cholesterol in subjects with low cardiovascular risk (Derosa et al., 2013).

Non-Alcoholic Fatty Liver Disease (NAFLD)

Berberine's efficacy extends to the treatment of NAFLD, where it significantly reduces hepatic fat content, paralleled with improvements in body weight, HOMA-IR, and serum lipid profiles, showcasing its potential in managing this condition more effectively than pioglitazone (Yan et al., 2015).

Insulin Sensitivity and Secretion

Berberine administration has been linked to improvements in metabolic syndrome, insulin sensitivity, and insulin secretion. It has demonstrated efficacy in inducing remission of metabolic syndrome, reducing waist circumference, systolic blood pressure, and triglycerides, and enhancing insulin sensitivity (Pérez-Rubio et al., 2013).

Polycystic Ovary Syndrome (PCOS)

In women with PCOS, berberine has shown to improve metabolic and hormonal derangements, indicating its potential therapeutic value for this condition by enhancing insulin sensitivity and adjusting adipokine profiles (Wei et al., 2012).

作用機序

Target of Action

Berberine chloride dihydrate, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play crucial roles in various biological processes, including inflammation, apoptosis, autophagy, and oxidative stress .

Mode of Action

This compound exerts its effects by interacting with its targets and modulating their activities. For instance, it can suppress the activation of NF-κB, a key transcription factor involved in inflammation and immune responses . It also regulates the activities of AMPK, SIRT-1, and HIF-1α, which are important in energy metabolism and cellular responses to stress . Furthermore, berberine can modulate the activities of PI3K, Akt, and JAK-2, which are involved in cell survival, growth, and proliferation .

Biochemical Pathways

This compound affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . For example, it can inhibit the NF-κB signaling pathway, thereby reducing inflammation . It can also activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Moreover, berberine can modulate the PI3K/Akt pathway, which is crucial for cell survival and growth .

Result of Action

The action of this compound results in various molecular and cellular effects. It can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation . In addition, berberine can modulate lipid and glucose metabolism . It also shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, gut microbiota can convert berberine into absorbable dihydroberberine, which shows a nearly 5-fold higher intestinal absorption rate than berberine . The dihydroberberine is then oxidized back to berberine after absorption into the intestinal cells . This suggests that the gut microbiota can significantly influence the bioavailability and efficacy of berberine.

将来の方向性

Berberine is currently being assessed in many important clinical trials and is one of the most promising and intensively examined natural agents . The efficacy of berberine in breast and colon cancers seems to be the most promising aspect . Many papers focus on novel therapeutic strategies based on new formulations or search for new active derivatives .

特性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNHQUPWGJEKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030820 | |

| Record name | Berberine chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-60-5 | |

| Record name | Berberine chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberine chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBERINE CHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)